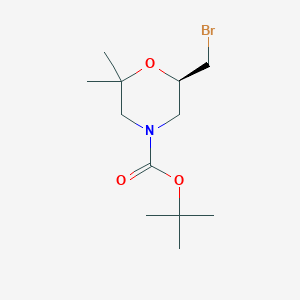

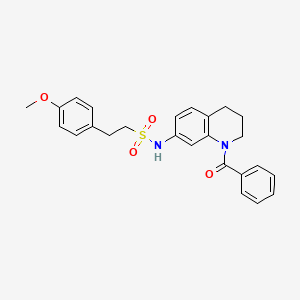

4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a structurally complex molecule that may be related to the family of benzenesulfonamides. Benzenesulfonamides are a class of compounds known for their diverse biological activities, including inhibition of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase. These activities suggest potential therapeutic applications in various diseases, such as cancer and neurodegenerative disorders .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of key intermediates, which are then further modified to introduce various substituents that can enhance the biological activity of the final compound. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the preparation of substituted benzaldehydes, which are then reacted with hydrazinobenzenesulfonamide to yield the target compounds . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzylidene intermediates, which are then reacted with 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to incorporate the specific 4-fluorophenyl and pyridazinyl substituents.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of specific substituents can influence the overall conformation and intermolecular interactions of the molecule. For example, N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide exhibits a specific torsion angle that affects its conformation and allows for the formation of hydrogen-bonded supramolecular layers . The introduction of a fluorine atom, as in the compound of interest, could further influence the molecular geometry and the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for binding to biological targets.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, depending on their substituents. The reactivity of the sulfonamide group and the presence of other functional groups can lead to interactions with enzymes or other biological molecules. For example, the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides is likely due to the interaction of the sulfonamide group with the active site of the enzyme . The specific chemical reactions and interactions of "this compound" would need to be studied to understand its biochemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine can affect these properties by altering the polarity and electronic distribution within the molecule. For instance, the cytotoxic activities of certain benzenesulfonamide derivatives are attributed to their ability to inhibit human carbonic anhydrase isoforms, which is related to the physical and chemical characteristics of the compounds . The specific properties of the compound would need to be determined experimentally to fully understand its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Antimicrobial Activity

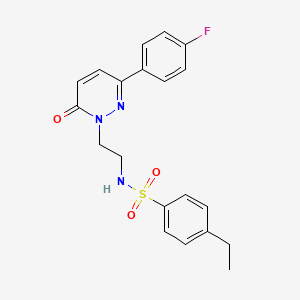

- Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : This study involves the synthesis of compounds related to 4-ethyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide and their evaluation for antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

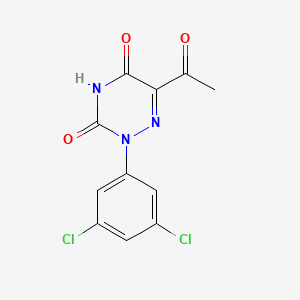

Synthesis and Characterization for Various Biological Activities

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents : This research includes the synthesis of derivatives of celecoxib, which may be structurally related to the queried compound. The study assesses their potential in various therapeutic areas, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

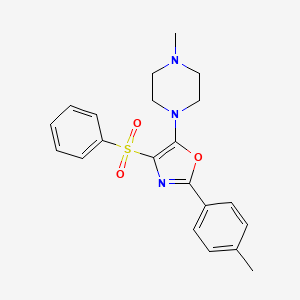

Synthesis and Bioactivity Studies in Cancer Treatment

- Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides : This paper presents the synthesis of new benzenesulfonamide derivatives and their evaluation as potential carbonic anhydrase inhibitors. These compounds exhibit cytotoxic activities which may be crucial for anti-tumor activity studies (Gul et al., 2016).

Biotransformation Study of Related Compounds

- Biotransformation of 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide : This study investigates the metabolism of a novel compound structurally similar to the queried compound, focusing on its biotransformation in vitro and in silico (Słoczyńska et al., 2018).

Pharmacokinetics in Animal Models

- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist : This research explores the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide compound in rats, dogs, and monkeys. This study provides insights into the pharmacological properties of such compounds in different animal models (Stearns et al., 2002).

properties

IUPAC Name |

4-ethyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-2-15-3-9-18(10-4-15)28(26,27)22-13-14-24-20(25)12-11-19(23-24)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWKAROIAVDPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

![6-(ethylsulfonyl)-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2508044.png)

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2508057.png)